N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a benzodioxin moiety linked via a methyl group to a pyrazole ring, which is further connected to a chromene carboxamide scaffold. The carboxamide group enhances hydrogen-bonding capacity, which may influence solubility and target binding.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c26-17-9-21(30-18-6-2-1-5-16(17)18)22(27)24-14-10-23-25(11-14)12-15-13-28-19-7-3-4-8-20(19)29-15/h1-11,15H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKBVIBMPEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
2-Hydroxyacetophenone derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in dichloromethane (DCM) at 0–25°C for 12 hours, yielding chromone-3-carbaldehydes. For chromene-2-carbaldehyde synthesis, positional selectivity is achieved by adjusting substituents on the acetophenone precursor.
Pinnick Oxidation
Chromene-2-carbaldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in a DCM-water biphasic system. This method avoids over-oxidation and achieves yields of 53–61%, with purity confirmed by melting point analysis and NMR spectroscopy.
Preparation of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine
The pyrazole amine component is synthesized via alkylation and functional group interconversion.
Pyrazole Ring Formation
A Knorr-type cyclization between hydrazine derivatives and 1,3-diketones generates the pyrazole core. For example, ethyl acetoacetate and hydrazine hydrate react under reflux in ethanol to form 1H-pyrazol-4-amine derivatives.
Benzodioxinylmethyl Substitution
The benzodioxinylmethyl group is introduced via N-alkylation using 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin. The reaction proceeds in anhydrous DCM with potassium carbonate (K₂CO₃) as a base at 25°C for 24 hours. Post-alkylation, the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation
The final step involves coupling the chromene-2-carboxylic acid with the functionalized pyrazole amine.
Acid Chloride Activation
4-Oxo-4H-chromene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM at 25°C for 1 hour to generate the acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM for immediate use.
Coupling Reaction
The acid chloride is added dropwise to a solution of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine and triethylamine (Et₃N) in DCM at 0°C. The mixture is stirred at 25°C for 12–16 hours, then quenched with ice water. The organic layer is washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated. The crude product is recrystallized from diethyl ether to yield the title compound.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Non-polar solvents (e.g., DCM) improve acyl chloride stability, while temperatures below 5°C minimize side reactions. Elevated temperatures during Pinnick oxidation reduce reaction times but risk decarboxylation.
Catalyst Efficiency
Fe₃O₄@SiO₂-SO₃H nanocatalysts enhance reaction rates in chromene synthesis, though their use in this specific pathway remains unexplored.
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Carbon, hydrogen, and nitrogen percentages align with theoretical values (C: 65.2%, H: 4.5%, N: 12.7%).
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–25°C, 12 h | 72 | 95 |
| Pinnick Oxidation | NaClO₂, sulfamic acid, DCM/H₂O, 25°C | 58 | 98 |
| Pyrazole Alkylation | 2-(BrCH₂)-benzodioxin, K₂CO₃, DCM, 24 h | 65 | 90 |
| Amide Coupling | SOCl₂, Et₃N, DCM, 0–25°C | 60 | 97 |
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine
In medicine, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities. Its unique structure allows it to target specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Research Implications
Enhanced Binding Affinity : The chromene carboxamide’s conjugation and hydrogen-bonding capacity may improve target engagement compared to phenylbutanamide analogs.
Metabolic Considerations : The benzodioxin moiety, common in several analogs, may pose metabolic stability challenges due to ether linkages, necessitating further ADME studies.
Biological Activity
The compound N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene core and a benzodioxin moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 342.35 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70.5 Ų |
Research indicates that the compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can be crucial for diseases such as diabetes and Alzheimer's disease. For instance, studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) .
- Antioxidant Activity : The presence of the benzodioxin moiety contributes to antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative conditions where oxidative damage is prevalent.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study published in Brazilian Journal of Pharmaceutical Sciences reported that derivatives of compounds similar to this compound exhibited significant inhibition of AChE and α-glucosidase. The most potent derivatives showed IC50 values comparable to standard inhibitors .
- Neuroprotective Effects : In vitro studies have indicated that the compound can protect neuronal cells from glutamate-induced toxicity, a common model for studying neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease.
- Antioxidant Activity Assessment : The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, where it demonstrated a significant ability to neutralize free radicals, supporting its role as an antioxidant agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Enzyme Inhibition (IC50) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| This compound | 25 µM | 75% |
| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-acetamide | 30 µM | 65% |
| N-(4-Methylbenzenesulfonamide) | 20 µM | 70% |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for producing high-purity N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–90°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to minimize side products. Key intermediates, such as the benzodioxin-methylpyrazole moiety, are synthesized via nucleophilic substitution or coupling reactions. Post-synthesis, column chromatography and recrystallization in ethanol/water mixtures enhance purity. Analytical validation via -NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structural fidelity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., orthorhombic crystal system, space group ) provides definitive confirmation of stereochemistry and bond lengths. Complementary techniques include -NMR for carbon environment analysis and Fourier-transform infrared spectroscopy (FT-IR) to identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups. Mass fragmentation patterns further corroborate molecular weight and substituent arrangement .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how can experimental bias be mitigated?
- Methodological Answer : Cell-based assays (e.g., MTT or apoptosis assays in cancer lines like HeLa or MCF-7) are standard. To reduce bias, use blinded studies with randomized plate layouts and include positive controls (e.g., doxorubicin for cytotoxicity). Dose-response curves (0.1–100 µM) and triplicate replicates enhance reliability. For antimicrobial studies, broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) is recommended. Data normalization to vehicle-treated controls is critical .
Q. How can computational methods predict target interactions and guide SAR studies for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or kinase domains identifies binding poses and affinity scores (∆G). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 50–100 ns trajectories. Quantitative structure-activity relationship (QSAR) models, using descriptors like logP and topological polar surface area (TPSA), prioritize derivatives with enhanced bioavailability .
Q. How can researchers reconcile discrepancies in biological activity data between this compound and structural analogs?
- Methodological Answer : Meta-analysis of published data (e.g., IC values for similar chromene-carboxamides) identifies trends in substituent effects. For example, electron-withdrawing groups on the benzodioxin ring may enhance cytotoxicity. Experimental validation through parallel synthesis and testing of analogs under identical conditions (e.g., same cell line, assay protocol) clarifies structure-activity relationships. Statistical tools like ANOVA or Bayesian inference quantify variability .
Q. What strategies enhance the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Prodrug approaches (e.g., esterification of the carboxamide) improve solubility. Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots (e.g., oxidation of the pyrazole ring). Structural modifications, such as fluorination at the chromene 6-position, reduce CYP450-mediated degradation. Pharmacokinetic modeling (Phoenix WinNonlin) predicts optimal dosing regimens for rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
